

Spectroscopic data of 2-Amino-4H-chromen-4-one

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Compound of Interest

Compound Name: 2-Amino-4H-chromen-4-one

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An In-Depth Technical Guide to the Spectroscopic Profile of **2-Amino-4H-chromen-4-one**

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of **2-Amino-4H-chromen-4-one** (CAS No. 38518-76-2). While direct, fully elucidated experimental spectra for this specific parent molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and UV-Visible spectroscopy to construct a detailed and predictive spectroscopic profile. By comparing data from structurally related chromen-4-one analogues and applying fundamental chemical theories, this guide offers researchers, chemists, and drug development professionals a robust framework for the identification, characterization, and quality control of this important heterocyclic scaffold.

Introduction: The Chromen-4-one Scaffold

The chromen-4-one (or chromone) core is a privileged heterocyclic structure found in numerous natural products and synthetic compounds of significant pharmacological interest.^[1] Derivatives of this scaffold are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.^[1] **2-Amino-4H-chromen-4-one** represents a fundamental building block within this class, incorporating a key amino functional group that can dramatically influence its electronic properties, reactivity, and potential for hydrogen bonding in biological systems.

Accurate structural confirmation and purity assessment are paramount in any research or development context. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide will elucidate the expected spectroscopic signatures of **2-Amino-4H-chromen-4-one**, providing the foundational knowledge required for its unambiguous characterization.

Molecular Structure and Functional Group Analysis

To understand the spectroscopy of **2-Amino-4H-chromen-4-one**, one must first analyze its constituent parts. The molecule ($C_9H_7NO_2$) features a bicyclic system with several key functional groups that dictate its spectral behavior:

- Aromatic Ring: A benzene ring fused to the pyranone core.
- α,β -Unsaturated Ketone (Enone): The C4-carbonyl is conjugated with the C2-C3 double bond.
- Enamine System: The C2-amino group is conjugated with the C2-C3 double bond, creating an electron-rich system.
- Vinyl Ether: The heterocyclic oxygen is part of a vinyl ether linkage (C2-O1-C8a).

These features create an extended π -conjugated system that is central to its spectroscopic properties.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

3.1. Theoretical Principles & Experimental Causality

1H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. Electron-withdrawing groups (like the C4-carbonyl) deshield nearby protons, shifting them downfield (higher δ), while electron-donating groups (like the C2-amino group) shield them, causing an upfield shift (lower δ).

Causality of Solvent Choice: Deuterated dimethyl sulfoxide ($DMSO-d_6$) is often the preferred solvent for this class of compounds. Its polarity effectively dissolves the sample, and more

importantly, its ability to form hydrogen bonds slows the chemical exchange of the $-\text{NH}_2$ protons, often allowing them to be observed as a distinct, albeit broad, peak. In contrast, solvents like CDCl_3 might lead to faster exchange and broader, less distinct $-\text{NH}_2$ signals.

3.2. Standard Experimental Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Amino-4H-chromen-4-one** in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d_6).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**
 - Number of scans: 16-64 (to achieve adequate signal-to-noise).
 - Relaxation delay: 1-2 seconds.
 - Pulse angle: 30-45 degrees.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For confirmation of $-\text{NH}_2$ protons, a D_2O exchange experiment can be performed.

3.3. Predicted Spectrum and Data Interpretation

Based on data from related chromen-4-ones, a detailed prediction of the ^1H NMR spectrum can be made.[\[2\]](#)

- **Aromatic Region (δ 7.0 - 8.1 ppm):** The four protons on the benzene ring will appear in this region. The proton at the C5 position (H-5) is expected to be the most downfield due to the deshielding anisotropic effect of the adjacent C4-carbonyl group. The signals will exhibit complex splitting patterns (doublet of doublets, triplet of doublets) due to ortho- and meta-couplings.

- Vinyl Proton (δ ~5.5 - 6.0 ppm): The proton at the C3 position (H-3) is part of the enamine system. In the analogous 2-phenyl-4H-chromen-4-one, this proton appears as a singlet around δ 6.83 ppm.[2] The powerful electron-donating resonance effect of the C2-amino group is expected to significantly shield H-3, shifting its signal considerably upfield to the estimated range. It will appear as a singlet as it has no adjacent protons.
- Amino Protons (δ ~7.0 - 7.5 ppm, broad): The two protons of the $-\text{NH}_2$ group will likely appear as a broad singlet. The exact chemical shift is highly dependent on solvent, concentration, and temperature. This signal will disappear upon shaking the sample with a drop of D_2O , confirming its assignment.

Table 1: Predicted ^1H NMR Data for **2-Amino-4H-chromen-4-one** (in DMSO-d_6)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
H-5	7.9 - 8.1	dd	Most downfield aromatic proton due to proximity to C=O .
H-7	7.6 - 7.8	ddd	Complex splitting from ortho and meta coupling.
H-6	7.3 - 7.5	ddd	
H-8	7.2 - 7.4	d	
$-\text{NH}_2$	7.0 - 7.5	br s	Broad, exchangeable with D_2O .
H-3	5.5 - 6.0	s	Significantly shielded by the C2-amino group.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

4.1. Theoretical Principles & Experimental Causality

^{13}C NMR spectroscopy identifies distinct carbon environments within a molecule. As with ^1H NMR, the chemical shift is dependent on the electronic environment. Broadband proton decoupling is typically used to simplify the spectrum, causing each unique carbon to appear as a single line. This simplifies analysis by removing C-H coupling but sacrifices multiplicity information.

4.2. Standard Experimental Protocol

The experimental protocol is similar to that for ^1H NMR, but requires a higher sample concentration (20-50 mg) and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope (~1.1%).

4.3. Predicted Spectrum and Data Interpretation

The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

- **Carbonyl Carbon (δ ~175 ppm):** The C4 ketone carbon is the most deshielded and will appear far downfield. In similar chromen-4-ones, this signal is consistently found around δ 177-178 ppm.[2]
- **Enamine/Vinyl Ether Carbon (δ ~160 ppm):** The C2 carbon, bonded to both the heterocyclic oxygen and the amino group, will be highly deshielded and appear downfield.
- **Aromatic & Olefinic Carbons (δ 90 - 157 ppm):** This region will contain the remaining seven carbons.
 - C8a and C4a: These are quaternary carbons at the ring fusion. C8a, being attached to oxygen, will be downfield (~155-157 ppm).
 - Aromatic CH Carbons: C5, C6, C7, and C8 will appear in the typical aromatic range of δ 115-135 ppm.[2]
 - C3: This carbon is part of the enamine double bond. Due to the electron-donating effect of the amino group, it is expected to be significantly shielded and appear far upfield for an sp^2 carbon, likely in the δ 90-95 ppm range.

Table 2: Predicted ^{13}C NMR Data for **2-Amino-4H-chromen-4-one** (in DMSO-d_6)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C4	~175	Carbonyl carbon, most downfield signal.
C2	~160	Enamine/Vinyl ether carbon.
C8a	~156	Quaternary carbon attached to oxygen.
C4a	~124	Quaternary carbon at ring junction.
C7	~134	Aromatic CH.
C5	~126	Aromatic CH.
C6	~125	Aromatic CH.
C8	~118	Aromatic CH.
C3	~92	Olefinic carbon, significantly shielded by $-\text{NH}_2$.

Infrared (IR) Spectroscopy

5.1. Theoretical Principles & Experimental Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending). Each functional group has characteristic absorption frequencies, making IR an excellent tool for functional group identification.

5.2. Standard Experimental Protocol

- **Sample Preparation (KBr Pellet):** Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Analysis: Record the spectrum, typically from 4000 to 400 cm^{-1} .

5.3. Predicted Spectrum and Data Interpretation

The IR spectrum will be dominated by absorptions from the amino, carbonyl, and aromatic moieties.

- N-H Stretching (3450 - 3300 cm^{-1}): The primary amine will show two distinct bands in this region: one for the asymmetric stretch and one for the symmetric stretch. This is a clear diagnostic feature.[3]
- Aromatic C-H Stretching (~3100 - 3000 cm^{-1}): Weak to medium bands appearing just above 3000 cm^{-1} .
- C=O Stretching (~1650 cm^{-1}): This will be a very strong and sharp absorption. The typical ketone absorption (~1715 cm^{-1}) is lowered significantly due to conjugation with both the C=C double bond and the electron-donating amino group. Values for similar conjugated chromones are in the 1640-1660 cm^{-1} range.[2]
- C=C and C=N Stretching (1620 - 1450 cm^{-1}): A series of strong to medium bands corresponding to the aromatic ring and the enamine double bond system.
- C-O Stretching (1300 - 1200 cm^{-1}): The aryl-ether C-O stretch will result in a strong absorption in this region.

Table 3: Predicted Key IR Absorption Frequencies

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity
N-H Stretch (asymmetric & symmetric)	3450 - 3300	Medium
Aromatic C-H Stretch	3100 - 3000	Medium-Weak
C=O Stretch (conjugated ketone)	~1650	Strong, Sharp
C=C/C=N Stretch (aromatic/enamine)	1620 - 1450	Strong-Medium
C-O Stretch (aryl ether)	1300 - 1200	Strong

Mass Spectrometry (MS)

6.1. Theoretical Principles & Experimental Causality

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, typically yielding the protonated molecule [M+H]⁺.

6.2. Standard Experimental Protocol

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Analysis: Acquire the spectrum in positive ion mode.

6.3. Predicted Spectrum and Data Interpretation

- Molecular Ion Peak: The molecular formula is C₉H₇NO₂.

- Monoisotopic Mass: 161.0477 u.
- In high-resolution ESI-MS, the primary observed ion will be the protonated molecule, $[M+H]^+$, at m/z 161.0550.
- Fragmentation Pattern: Chromones are known to undergo a characteristic Retro-Diels-Alder (RDA) fragmentation, which involves the cleavage of the pyranone ring. This would be a key fragmentation pathway to observe in MS/MS experiments, helping to confirm the core structure.

UV-Visible Spectroscopy

7.1. Theoretical Principles & Experimental Causality

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The extended conjugation in **2-Amino-4H-chromen-4-one**, involving the benzene ring, the enone system, and the amino group, is expected to result in strong absorptions. The absorption maxima (λ_{max}) are indicative of the extent of the π -system.^{[4][5]}

7.2. Standard Experimental Protocol

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.
- Analysis: Scan the absorbance from approximately 200 nm to 600 nm.

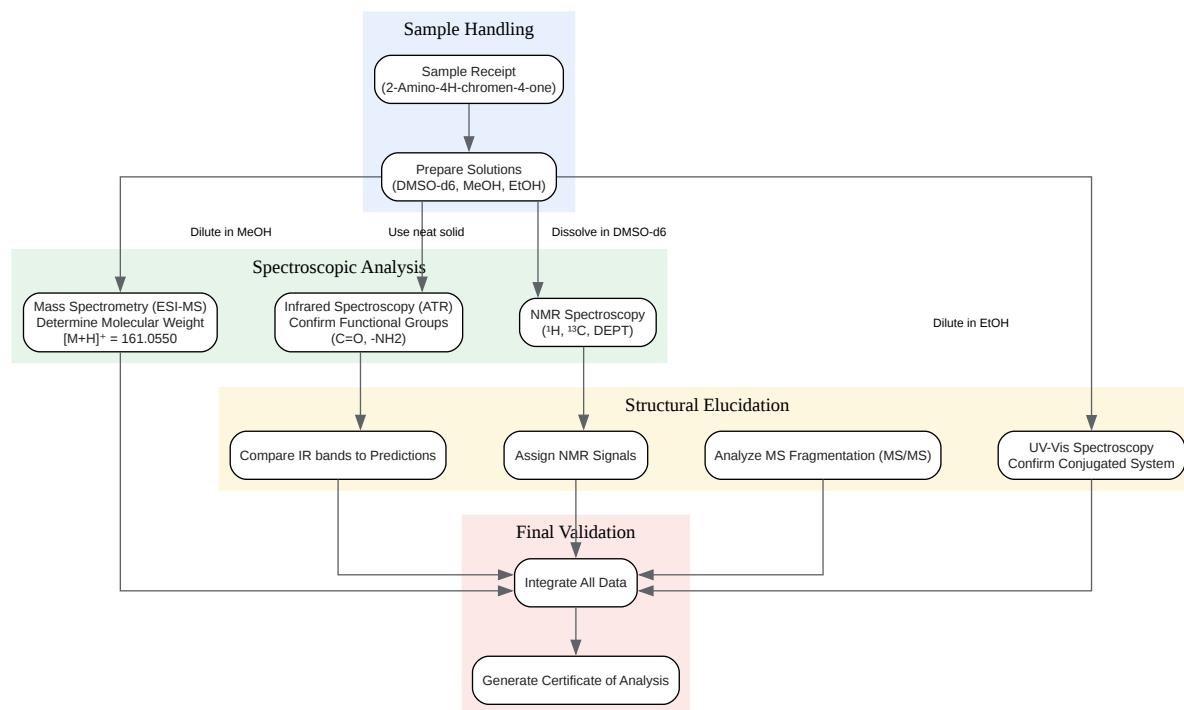
7.3. Predicted Spectrum and Data Interpretation

The spectrum is expected to show two or more strong absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions. The electron-donating amino group acts as a powerful auxochrome, which should cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted chromone. Expected λ_{max} values would likely fall in the 250-280 nm and 320-360 nm ranges.

Visualized Workflows and Correlations

8.1. Comprehensive Spectroscopic Analysis Workflow

The following workflow outlines the logical progression for the complete characterization of a newly synthesized or procured sample of **2-Amino-4H-chromen-4-one**.

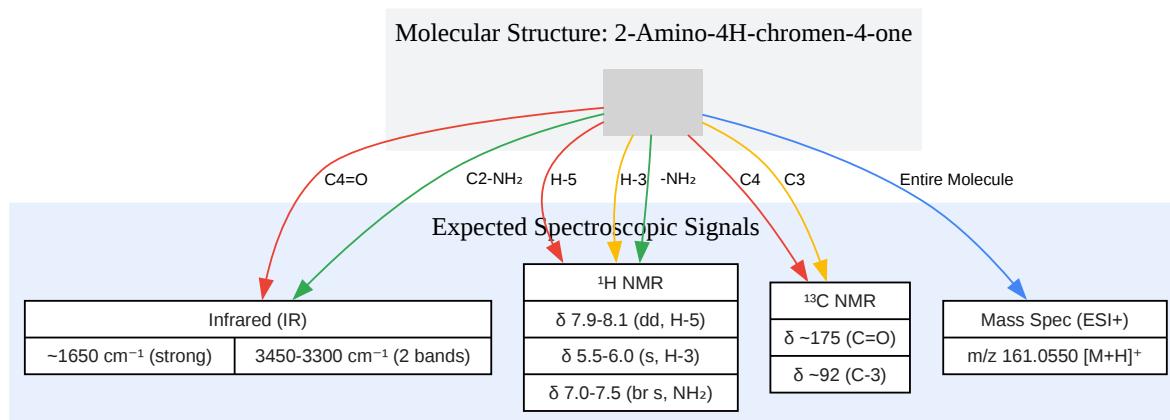


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Caption: Comprehensive workflow for spectroscopic characterization.

8.2. Structure-Spectra Correlation Diagram

This diagram links the key structural features of the molecule to their expected spectroscopic signals.



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Caption: Correlation of molecular structure with key spectral data.

Conclusion

The spectroscopic profile of **2-Amino-4H-chromen-4-one** is uniquely defined by its combination of an aromatic ring, an enamine, and a conjugated ketone. The key identifying features are: a significantly shielded vinyl proton (H-3) and carbon (C-3) in NMR spectra due to the C2-amino group; a strong, frequency-lowered C=O stretch (~1650 cm^{-1}) and a characteristic two-band N-H stretch in the IR spectrum; and a protonated molecular ion at m/z 161.0550 in ESI mass spectrometry. This guide provides a robust, predictive framework that serves as an authoritative reference for the analysis and structural confirmation of this valuable chemical entity.

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